An In-Depth Technical Guide to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine (CAS No. 1747-75-7)
An In-Depth Technical Guide to 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine (CAS No. 1747-75-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine, also known as 4-(cyclohex-1-en-1-yl)aniline. This document details its physicochemical properties, a validated synthesis protocol, and a thorough spectroscopic characterization. Furthermore, it explores the potential applications of this molecule within the broader context of medicinal chemistry, drawing parallels with structurally related compounds that have demonstrated significant biological activity. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in drug discovery and development, as well as in other areas of chemical research.
Introduction
2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine is a biphenyl derivative characterized by a partially saturated cyclohexene ring linked to an aniline moiety. The structural motif of an aniline connected to a lipophilic carbocyclic group is a recurring feature in a multitude of biologically active molecules. Aniline and its derivatives are well-established pharmacophores, particularly in the development of kinase inhibitors and other targeted therapies[1]. The biphenyl scaffold itself is prevalent in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties[2][3][4][5][6].
The incorporation of a cyclohexenyl group introduces a unique combination of rigidity and conformational flexibility, which can be advantageous for optimizing interactions with biological targets. This guide aims to provide a detailed technical foundation for the synthesis, characterization, and potential exploration of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 1747-75-7 | N/A |
| IUPAC Name | 4-(cyclohex-1-en-1-yl)aniline | N/A |
| Molecular Formula | C₁₂H₁₅N | N/A |
| Molecular Weight | 173.26 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Purity | >95% (commercially available) | N/A |
| LogP | 2.99 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 1 | N/A |
Synthesis and Mechanism
The synthesis of 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine can be reliably achieved through the acid-catalyzed condensation of cyclohexanone and aniline. This reaction proceeds via the formation of an enamine intermediate, a well-established method for the formation of α,β-unsaturated amines.
Reaction Mechanism
The formation of the enamine involves a two-stage, reversible, acid-catalyzed process:
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Formation of a Carbinolamine: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of cyclohexanone. A subsequent proton transfer leads to the formation of a tetrahedral intermediate known as a carbinolamine.
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Dehydration to the Enamine: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The elimination of water results in the formation of an iminium ion, which is then deprotonated at the α-carbon to yield the stable enamine product.
Figure 1: Reaction mechanism for the synthesis of 4-(cyclohex-1-en-1-yl)aniline.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of enamines from cyclohexanone and secondary amines, and is expected to provide the desired product in good yield.
Materials:
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Cyclohexanone (1.0 eq)
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Aniline (1.2 eq)
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p-Toluenesulfonic acid (catalytic amount, ~0.02 eq)
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Toluene (solvent)
Apparatus:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle
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Rotary evaporator
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Distillation apparatus
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, aniline, a catalytic amount of p-toluenesulfonic acid, and toluene.
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Heat the reaction mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the equilibrium towards the formation of the enamine.
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Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually after 4-5 hours).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the toluene solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to yield 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine as a liquid or low-melting solid.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound. The following sections detail the expected spectral data based on the structure of 4-(cyclohex-1-en-1-yl)aniline and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the vinylic proton of the cyclohexene ring, and the aliphatic protons of the cyclohexene ring.
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Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' system of the para-substituted aniline ring.
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Vinylic Proton: A multiplet or broad singlet around δ 5.5-6.0 ppm.
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Amino Protons: A broad singlet, the chemical shift of which will be concentration-dependent, typically in the range of δ 3.5-4.5 ppm.
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Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-2.5 ppm) corresponding to the methylene protons of the cyclohexene ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
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Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen will be deshielded, while the ortho and para carbons will be shielded.
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Vinylic Carbons: Two signals in the olefinic region (δ 120-140 ppm).
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Aliphatic Carbons: Signals for the four sp³-hybridized carbons of the cyclohexene ring in the range of δ 20-40 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3350-3450 | Two bands for a primary amine (symmetric and asymmetric) |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong, sharp peaks |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to strong bands |
| C=C Stretch (Vinylic) | ~1650 | Medium intensity |
| N-H Bend | 1580-1650 | Medium intensity |
| C-N Stretch | 1250-1350 | Medium intensity |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 173, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules and the formation of stable carbocations. Key fragments could arise from cleavage of the cyclohexene ring or the bond connecting the two rings.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine is not extensively reported in the public domain, its structural features suggest significant potential for applications in drug discovery.
Figure 2: Potential therapeutic applications based on structural motifs.
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Kinase Inhibitors: The 4-anilino-quinazoline and -pyrimidine scaffolds are cornerstones in the development of numerous kinase inhibitors approved for cancer therapy. The aniline moiety of the title compound serves as a key building block that can be further elaborated to target the ATP-binding site of various kinases.
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Central Nervous System (CNS) Active Agents: The arylcyclohexylamine skeleton is a well-known pharmacophore in CNS drug discovery, with compounds like ketamine and phencyclidine being prominent examples. The lipophilic cyclohexene ring can facilitate blood-brain barrier penetration, making this scaffold attractive for developing ligands for CNS receptors and transporters.
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Anti-inflammatory Agents: Many biphenyl derivatives exhibit anti-inflammatory properties. The conformational flexibility of the tetrahydro-biphenyl core could allow for optimal binding to enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
Safety and Handling
Based on the available safety data for this compound and its structural analogs, the following precautions should be observed:
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Hazard Statements: Harmful if swallowed. May cause skin and eye irritation.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place.
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Conclusion
2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine is a molecule with significant untapped potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric elements make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides the essential information required for researchers to confidently synthesize, characterize, and explore the applications of this versatile compound. Further investigation into its biological activity is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.
References
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SpectraBase. (n.d.). (4-Cyclohex-2-en-1-ylphenyl)amine. Retrieved from [Link]
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SpectraBase. (n.d.). (4-Cyclohex-2-en-1-ylphenyl)amine. Retrieved from [Link]
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, (2019).

